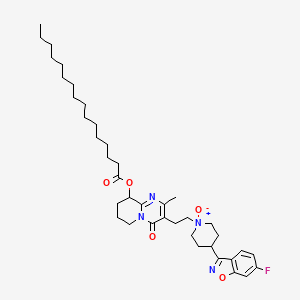
Paliperidone Palmitate N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paliperidone Palmitate N-Oxide is a derivative of Paliperidone Palmitate, which is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders. This compound is a long-acting injectable formulation designed to provide sustained therapeutic effects, improving patient compliance and reducing the frequency of administration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate N-Oxide involves the N-oxidation of Paliperidone Palmitate. This process typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product undergoes purification steps, such as crystallization or chromatography, to achieve the desired purity levels suitable for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Paliperidone Palmitate N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of higher oxidation state derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, methanol, acetonitrile.
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Paliperidone Palmitate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Paliperidone Palmitate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study N-oxide chemistry and its reactivity.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its long-acting therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance.
Mécanisme D'action
The mechanism of action of Paliperidone Palmitate N-Oxide involves antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual action helps alleviate symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, the compound exhibits activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paliperidone: The parent compound, used for similar therapeutic purposes but with a shorter duration of action.
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile.
Uniqueness
Paliperidone Palmitate N-Oxide is unique due to its long-acting formulation, which provides sustained therapeutic effects and improves patient compliance. Its N-oxide functional group also imparts distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C39H57FN4O5 |
|---|---|
Poids moléculaire |
680.9 g/mol |
Nom IUPAC |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
InChI |
InChI=1S/C39H57FN4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)48-34-17-16-24-43-38(34)41-29(2)32(39(43)46)23-27-44(47)25-21-30(22-26-44)37-33-20-19-31(40)28-35(33)49-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 |
Clé InChI |
LWOIISIKMFUTBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


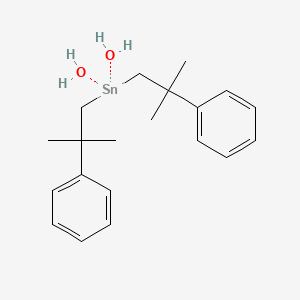
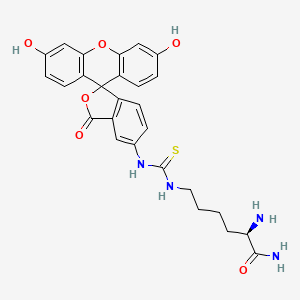
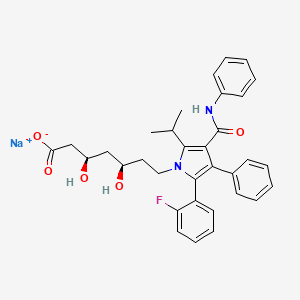
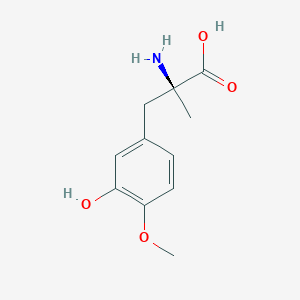
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)

![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
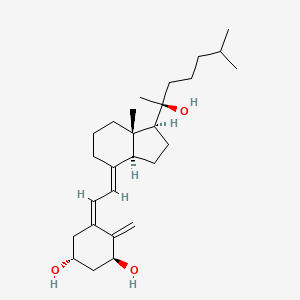
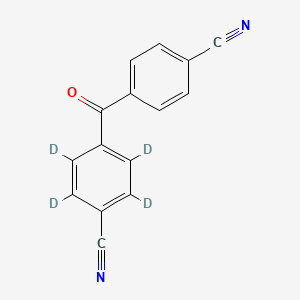
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)


![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
